molecular formula C17H16N2O2S2 B5752453 2-(benzylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-(benzylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B5752453
M. Wt: 344.5 g/mol
InChI Key: NYMBMRDKXPGUGW-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-based compound characterized by a methoxy group at the 6-position of the benzothiazole ring and a benzylsulfanyl moiety attached via a thioether linkage to the acetamide backbone. Its molecular formula is C₁₆H₁₄N₂O₂S₂, with a molecular weight of 314.43 g/mol .

Properties

IUPAC Name

2-benzylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-21-13-7-8-14-15(9-13)23-17(18-14)19-16(20)11-22-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMBMRDKXPGUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting benzyl chloride with thiourea to form benzylthiourea, which is then cyclized to form the benzylsulfanyl group.

    Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols (depending on the functional group reduced).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Methoxy vs. Nitro Substituents

  • BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide) and BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide) differ only in the substituent at the 6-position of the benzothiazole ring. Antimicrobial Activity:
  • BTC-j exhibited superior antibacterial activity against E. coli (MIC = 3.125 µg/mL) and P. aeruginosa (MIC = 6.25 µg/mL) compared to BTC-r, suggesting the methoxy group enhances Gram-negative targeting .
  • Nitro groups (as in BTC-r) may reduce solubility, impacting bioavailability .

Adamantane vs. Benzylsulfanyl Moieties

  • 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide replaces the benzylsulfanyl group with a bulky adamantane moiety.

Functional Group Modifications on the Acetamide Side Chain

Heterocyclic Substitutions

  • Triazole and Imidazole Derivatives :
    • Compounds such as 5a–m (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-methoxybenzothiazol-2-yl)acetamide) and 6a–b (imidazole analogs) were synthesized via nucleophilic substitution .
    • Biological Relevance : Triazole derivatives showed enhanced antimicrobial and anticancer activity due to improved hydrogen bonding with target proteins like DNA gyrase (PDB: 3G75) .

Sulfamoyl and Phenoxy Groups

  • N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide demonstrated moderate logP values (4.39), indicating balanced lipophilicity for membrane penetration .

Table 1: Antimicrobial Activity of Selected Analogs

Compound Name Substituents (R₁, R₂) MIC (µg/mL) Against E. coli MIC (µg/mL) Against S. aureus Reference
BTC-j R₁ = OCH₃, R₂ = pyridin-3-yl 3.125 12.5
BTC-r R₁ = NO₂, R₂ = pyridin-3-yl 6.25 25
2-(Benzylsulfanyl)-N-(6-methoxy-BTZ) R₁ = OCH₃, R₂ = benzylsulfanyl Data pending Data pending

Table 2: Enzymatic Targets and Docking Scores

Compound Name Target Protein Docking Score (kcal/mol) Reference
BTC-j DNA Gyrase -8.2 (GlideXP)
N-(6-Trifluoromethyl-BTZ)-2-arylacetamide CK-1δ -3.78 (GlideXP)
PZ-39 (Benzothiazole-triazine analog) ABCG2 Not quantified

Key Structural-Activity Relationships (SARs)

6-Methoxy vs. 6-Nitro : Methoxy enhances Gram-negative activity, likely due to electron-donating effects improving target binding .

Benzylsulfanyl vs. Adamantane : Flexibility of the benzylsulfanyl group may favor interactions with hydrophobic enzyme pockets, while adamantane’s rigidity supports planar binding .

Heterocyclic Side Chains : Triazole and imidazole moieties improve hydrogen bonding with residues in DNA gyrase (e.g., ASP-73, ARG-76) .

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